molecular formula C8H13F3O2 B8438069 Tert-butyl 4,4,4-trifluorobutanoate

Tert-butyl 4,4,4-trifluorobutanoate

Cat. No.: B8438069
M. Wt: 198.18 g/mol
InChI Key: AHLXSJXVIGIIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4,4,4-trifluorobutanoate (CAS 26717-75-9) is a fluorinated ester serving as a versatile synthetic intermediate in organic and medicinal chemistry research. The incorporation of fluorine atoms and the tert-butyl ester group is a strategic approach in drug design, as these features can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. Although specific applications for this exact compound are not extensively detailed in the literature, its structure aligns with the properties of the broader (β,β,β-trifluoro)-tert-butyl (TFTB) motif. Research into TFTB groups has shown that replacing the methyl groups of a common tert-butyl moiety with fluoromethyl groups results in a substantial decrease in Log P, meaning it is more hydrophilic. This is a crucial advantage in medicinal chemistry, as it can lead to improved solubility and pharmacokinetic profiles for drug candidates . This compound is well-suited for exploring structure-activity relationships (SAR) in the development of new bioactive molecules, particularly as a precursor for more complex, fluorinated structures. The tert-butyl ester group also offers synthetic utility as a protecting group for carboxylic acids. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

tert-butyl 4,4,4-trifluorobutanoate

InChI

InChI=1S/C8H13F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3

InChI Key

AHLXSJXVIGIIOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4,4,4-trifluorobutanoate with structurally related esters, highlighting key differences in molecular properties, substituents, and physical characteristics.

Compound Name CAS Number Molecular Formula Molecular Weight Ester Group Substituents Boiling Point (°C) Density (g/cm³)
Tert-butyl 2-amino-4,4,4-trifluorobutanoate 1214787-51-5 C₈H₁₄F₃NO₂ 213.20 Tert-butyl 2-amino, 4,4,4-trifluoro Not reported Not reported
Methyl 4,4,4-trifluorobutanoate 2365-82-4 C₅H₇F₃O₂ 156.10 Methyl 4,4,4-trifluoro Not reported Not reported
Ethyl 4,4,4-trifluorobutanoate 371-26-6 C₆H₉F₃O₂ 170.13 Ethyl 4,4,4-trifluoro 99.3 1.153
Isopropyl 4,4,4-trifluorobutanoate 86994-27-6 C₇H₁₁F₃O₂ 184.16 Isopropyl 4,4,4-trifluoro Not reported Not reported
Tert-butyl 4,4,4-trichlorobutanoate 119060-48-9 C₈H₁₃Cl₃O₂ 247.55 Tert-butyl 4,4,4-trichloro Not reported Not reported

Key Observations:

Ethyl 4,4,4-trifluorobutanoate has a boiling point of 99.3°C, which is lower than non-fluorinated esters due to fluorine’s electron-withdrawing nature reducing intermolecular forces .

Substituent Influence: Trifluoro vs. Trichloro: The trifluoro group (C-F) enhances electronegativity and stability compared to trichloro (C-Cl), which has greater atomic weight but weaker electronegativity . Amino Substituent: Tert-butyl 2-amino-4,4,4-trifluorobutanoate introduces a reactive amino group, enabling participation in nucleophilic reactions or hydrogen bonding, unlike non-amino analogs.

Physical Properties: Density trends correlate with molecular weight and halogen substitution; ethyl 4,4,4-trifluorobutanoate has a density of 1.153 g/cm³ , while trichloro analogs (e.g., ) likely exhibit higher densities due to chlorine’s atomic mass.

Stability and Electronic Effects

  • The trifluoromethyl group stabilizes adjacent carbocations and radicals, making these esters valuable in catalysis and polymer chemistry .
  • Ethyl 4,4,4-trifluorobutanoate’s vapor pressure (38.5 mmHg at 25°C) suggests volatility under standard conditions, useful in distillation-based purification.

Potential Limitations

  • Data gaps exist for this compound’s physical properties (e.g., boiling point, solubility), necessitating experimental validation.

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